![molecular formula C13H20N2O B11804656 2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine](/img/structure/B11804656.png)
2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is known for its unique molecular structure, which includes a pyridine ring substituted with a methoxy group and a propylpyrrolidinyl group.
Vorbereitungsmethoden
The preparation of 2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine involves several synthetic routes. One common method includes the reaction of 6-methylnicotinate with 2-oxopyrrolidine-1-carboxylic acid tert-butyl ester . The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform . The industrial production of this compound requires high purity and specific reaction conditions to ensure the desired product is obtained.
Analyse Chemischer Reaktionen
2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology, it serves as a tool for studying the interactions of pyridine derivatives with biological systems. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the development of novel drugs targeting specific molecular pathways . Additionally, it has industrial applications in the production of high-purity chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space due to its sp3-hybridization and non-planarity . This compound can bind to enantioselective proteins, leading to different biological profiles depending on the stereoisomers and spatial orientation of substituents .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-5-(1-propylpyrrolidin-2-yl)pyridine can be compared with other similar compounds such as 2-Methoxy-5-(1-methylpyrrolidin-2-yl)pyridine and 2-Methoxy-5-(pyrrolidin-2-yl)pyridine . These compounds share similar structural features but differ in the substituents attached to the pyrrolidine ring. The unique propyl group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C13H20N2O |
---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-methoxy-5-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2O/c1-3-8-15-9-4-5-12(15)11-6-7-13(16-2)14-10-11/h6-7,10,12H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
DDWBXFINMMRYCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC1C2=CN=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.